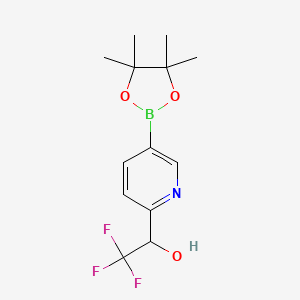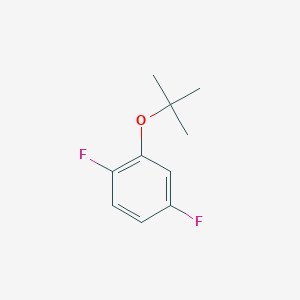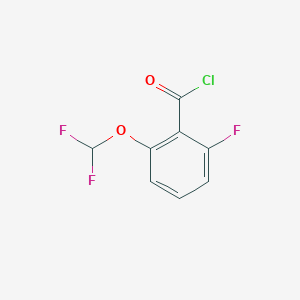
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butoxy group, a chlorine atom, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or dimethylbenzene . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the process . This approach allows for better control over reaction conditions and improved product purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: The tert-butoxy group can participate in radical reactions, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, trifluoromethylating agents, and various oxidizing or reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while radical reactions can produce complex organic molecules with multiple functional groups.
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo radical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, making it a valuable component in drug design .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: A simpler aromatic hydrocarbon with a tert-butyl group.
4-Chlorobenzotrifluoride: A compound with a similar trifluoromethyl group but lacking the tert-butoxy group.
4-tert-Butyl-1-chlorobenzene: Similar structure but without the trifluoromethyl group
Uniqueness
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both the tert-butoxy and trifluoromethyl groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H12ClF3O |
|---|---|
Peso molecular |
252.66 g/mol |
Nombre IUPAC |
1-chloro-4-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12ClF3O/c1-10(2,3)16-7-4-5-9(12)8(6-7)11(13,14)15/h4-6H,1-3H3 |
Clave InChI |
YKSSJTBNRUMDRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B13689651.png)


